N-ethyl-2-methylfuran-3-carboxamide
Overview
Description
N-ethyl-2-methylfuran-3-carboxamide is a chemical compound belonging to the class of furan carboxamides. Furan carboxamides are known for their unique chemical structure, which includes an electron-rich furan moiety and a carboxamide group.
Scientific Research Applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-methylfuran-3-carboxamide can be achieved through several methods. One common approach involves the reaction of 2-methylfuran-3-carboxylic acid with ethylamine under appropriate conditions. The reaction typically requires the use of coupling reagents such as DMT/NMM/TsO− or EDC to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield. This method allows for the production of the compound under mild conditions, reducing the need for harsh reagents and high temperatures .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-methylfuran-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution. The furan ring is particularly reactive towards electrophilic substitution reactions due to its electron-rich nature .
Common Reagents and Conditions
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,3-dione derivatives, while reduction of the carboxamide group yields the corresponding amine .
Mechanism of Action
The mechanism of action of N-ethyl-2-methylfuran-3-carboxamide involves its interaction with molecular targets through its furan and carboxamide functionalities. The furan ring can undergo electrophilic substitution reactions, while the carboxamide group can participate in hydrogen bonding and other interactions with biological molecules . These interactions can lead to various biological effects, including antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Carboxine: A well-known furan carboxamide fungicide with similar structural features.
Oxicarboxine: Another furan carboxamide fungicide with higher biological activity.
Boscalid: A modern furan carboxamide fungicide with a broader spectrum of action.
Uniqueness
N-ethyl-2-methylfuran-3-carboxamide stands out due to its specific substitution pattern, which imparts unique reactivity and stability. Its electron-rich furan moiety and carboxamide group make it a versatile compound for various applications in chemistry, biology, and industry .
Properties
IUPAC Name |
N-ethyl-2-methylfuran-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-3-9-8(10)7-4-5-11-6(7)2/h4-5H,3H2,1-2H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTNUUKLRVMKOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(OC=C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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